molecular formula C12H16ClN B8579871 2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine CAS No. 66162-14-9

2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine

Cat. No.: B8579871
CAS No.: 66162-14-9
M. Wt: 209.71 g/mol
InChI Key: JNKCIXCNBFFNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

66162-14-9

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-methylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-14-8-2-3-12(14)9-10-4-6-11(13)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

JNKCIXCNBFFNHD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Boil 40 g of 2-(α-ethoxycarbonyl-4-chlorobenzylidene)-1-methylpyrrolidine and 150 ml of conc. hydrochloric acid under reflux until the cessation of evolution of carbon dioxide. Cool the thus-obtained reaction mixture and then render it alkaline with 10% strength solution of sodium hydroxide before extracting the resulting product with 5×70 ml of diethyl ether. After drying over sodium sulfate, concentrate the ether extract to a solid residue. Hydrogenate the solid residue in 550 ml of ethanol with Pt/hydrogen to obtain 27.6 g of the title compound having a boiling point of 75° at 0.005 mm of Hg.
Name
2-(α-ethoxycarbonyl-4-chlorobenzylidene)-1-methylpyrrolidine
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 28 g of 2-(p-chlorobenzylidene)-1-methylpyrrolidine in 250 ml of methanol and hydrogenate the thus-obtained solution with Raney nickel as catalyst. Filter the catalyst from the hydrogenated product and then concentrate the filtrate to obtain 22.7 g of the title compound having a boiling point of 75° at 0.005 millimeters (mm) of Hg (yield: 81% of theory). The picrate (from ethanol) melts at 149°.
Name
2-(p-chlorobenzylidene)-1-methylpyrrolidine
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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